Methyl 4-amino-6-bromopicolinate
Overview
Description
Methyl 4-amino-6-bromopicolinate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinic acid, featuring a bromine atom at the 6-position and an amino group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-bromopicolinate typically involves the bromination of methyl picolinate followed by the introduction of an amino group. One common method includes:
Bromination: Methyl picolinate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source to replace the bromine atom with an amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 4-amino-6-bromopicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-amino-6-bromopicolinate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-bromopicolinate: Similar structure but with different positions of the amino and bromine groups.
Methyl 6-bromopicolinate: Lacks the amino group, affecting its reactivity and applications.
Methyl 4-amino-2-bromopicolinate: Another positional isomer with distinct chemical properties.
Uniqueness
Methyl 4-amino-6-bromopicolinate is unique due to the specific positioning of the amino and bromine groups, which influences its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-amino-6-bromopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLFCWQHIPRLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196458 | |
Record name | 2-Pyridinecarboxylic acid, 4-amino-6-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-52-6 | |
Record name | 2-Pyridinecarboxylic acid, 4-amino-6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4-amino-6-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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